molecular formula C20H19N3O4S B394706 N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330200-75-4

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B394706
M. Wt: 397.4g/mol
InChI Key: YYHWBFNVGMFWQH-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.4g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Starting Materials
2-Amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazole, 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid, N,N'-Dicyclohexylcarbodiimide (DCC), N,N-Dimethylformamide (DMF), Triethylamine (TEA), Methanol (MeOH), Ethyl acetate (EtOAc)

Reaction
Step 1: Synthesis of N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide, 1a. Dissolve 2-Amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazole (1.0 equiv) and 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid (1.2 equiv) in DMF., 1b. Add DCC (1.2 equiv) and TEA (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours., 1c. Filter the reaction mixture to remove the dicyclohexylurea precipitate and concentrate the filtrate under reduced pressure., 1d. Purify the crude product by flash column chromatography using EtOAc/MeOH as the eluent to obtain N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide as a white solid., Step 2: Synthesis of N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, 2a. Dissolve N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide (1.0 equiv) in DMF., 2b. Add 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid (1.2 equiv), DCC (1.2 equiv), and TEA (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours., 2c. Filter the reaction mixture to remove the dicyclohexylurea precipitate and concentrate the filtrate under reduced pressure., 2d. Purify the crude product by flash column chromatography using EtOAc/MeOH as the eluent to obtain N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide as a white solid.

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-20(2)9-13-17(14(24)10-20)28-19(21-13)22-18(27)11-3-5-12(6-4-11)23-15(25)7-8-16(23)26/h3-6H,7-10H2,1-2H3,(H,21,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHWBFNVGMFWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

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